molecular formula C28H22N4Na2O8S2 B1667131 Blancophor R CAS No. 1245816-75-4

Blancophor R

Cat. No. B1667131
M. Wt: 652.6 g/mol
InChI Key: OMYYIKYIUKPRDH-YHPRVSEPSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Blancophor R is a fluorescent agent.

Scientific Research Applications

Fluorescence Studies in Macromolecules

Blancophor R, a type of optical brightener, shows significant fluorescence yield increase when adsorbed onto certain polymers like poly(vinyl pyrrolidone). This characteristic makes it valuable for quantitative determination of adsorption in polymer-dye solutions. The adsorption behavior differs from typical Langmuir adsorption, indicating unique interactions between Blancophor ions and macromolecules. The presence of foreign electrolytes can impact the electrostatic potential of adsorbed Blancophor ions, showcasing its potential in studying macromolecular structures and dynamics in various scientific fields (Killmann & Bittler, 2007).

Use in Candida Albicans Research

Blancophor R has been used in studies involving the fungal organism Candida albicans. It was used for fluorescence staining in an in vitro system to investigate the influence of the antifungal drug voriconazole on fungal colonization and morphology. The results showed that Blancophor R could effectively highlight changes in the fungal structure under drug influence, suggesting its utility in microbiological and pharmaceutical research (Bernhardt, Knoke, & Bernhardt, 2003).

properties

CAS RN

1245816-75-4

Product Name

Blancophor R

Molecular Formula

C28H22N4Na2O8S2

Molecular Weight

652.6 g/mol

IUPAC Name

disodium;5-(phenylcarbamoylamino)-2-[(E)-2-[4-(phenylcarbamoylamino)-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C28H24N4O8S2.2Na/c33-27(29-21-7-3-1-4-8-21)31-23-15-13-19(25(17-23)41(35,36)37)11-12-20-14-16-24(18-26(20)42(38,39)40)32-28(34)30-22-9-5-2-6-10-22;;/h1-18H,(H2,29,31,33)(H2,30,32,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2/b12-11+;;

InChI Key

OMYYIKYIUKPRDH-YHPRVSEPSA-L

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Appearance

Solid powder

Other CAS RN

1245816-75-4
2606-93-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Blancophor R;  C.I. 40600;  C.I. Fluorescent brightener 30;  Lumisol RV;  Tintophen X;  Photine R; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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